molecular formula C23H21ClN2O6S B423274 4-{2-[(4-Chlorophenoxy)acetyl]carbohydrazonoyl}-2-ethoxyphenyl benzenesulfonate

4-{2-[(4-Chlorophenoxy)acetyl]carbohydrazonoyl}-2-ethoxyphenyl benzenesulfonate

Cat. No. B423274
M. Wt: 488.9g/mol
InChI Key: GDMCLJAXLQBOAD-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid [4-[[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazinylidene]methyl]-2-ethoxyphenyl] ester is a benzenesulfonate ester.

Scientific Research Applications

  • Nonlinear Optical Properties and Potential Optical Limiting Applications : A study synthesized compounds similar to 4-{2-[(4-Chlorophenoxy)acetyl]carbohydrazonoyl}-2-ethoxyphenyl benzenesulfonate and analyzed their nonlinear optical absorption properties. These compounds have potential applications in optical limiting, which is significant for protecting sensitive instruments from damage by intense light sources (Ruanwas et al., 2010).

  • Synthesis and Characterization in Organic Chemistry : Another research focused on the synthesis and characterization of related compounds, emphasizing their importance in advancing organic chemical synthesis techniques (Makarova & Matveeva, 1958).

  • Biological Applications in Antifungal Activity : Elkanzi et al. (2022) synthesized derivatives of similar compounds and investigated their antifungal activity. This study highlights the potential biological applications of such compounds in the development of new antifungal agents (Elkanzi et al., 2022).

  • Copolymer Synthesis for Material Science : Kharas et al. (2016) worked on the synthesis of novel copolymers using phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, closely related to the compound . This research is vital for developing new materials with specific properties (Kharas et al., 2016).

  • Pharmaceutical Research and Drug Development : Another study by Metz et al. (1983) on a compound structurally related to this compound demonstrated significant oral antiallergic potential. This indicates the relevance of such compounds in pharmaceutical research and drug development (Metz et al., 1983).

properties

Molecular Formula

C23H21ClN2O6S

Molecular Weight

488.9g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzenesulfonate

InChI

InChI=1S/C23H21ClN2O6S/c1-2-30-22-14-17(8-13-21(22)32-33(28,29)20-6-4-3-5-7-20)15-25-26-23(27)16-31-19-11-9-18(24)10-12-19/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+

InChI Key

GDMCLJAXLQBOAD-MFKUBSTISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=CC=C3

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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